
GeA-69
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説明
GeA-69 is a carbazole-based small-molecule inhibitor selectively targeting macrodomain 2 (MD2) of poly-ADP-ribose polymerase 14 (PARP14), a protein implicated in DNA damage repair, cancer progression, and inflammatory diseases . Discovered via high-throughput AlphaScreen screening of 48,000 compounds, this compound binds PARP14 MD2 with a dissociation constant (Kd) of 860 nM (ITC assay) and exhibits allosteric inhibition by displacing ADP-ribose (ADPR) from its binding site . Its structure features a central carbazole scaffold with an acetamidophenyl substituent, critical for binding interactions . This compound is cell-permeable (logPe = -3.5 via PAMPA assay) and shows moderate cytotoxicity (EC50 ≈50 µM in HeLa, U-2 OS, and HEK293 cells) .
準備方法
合成経路と反応条件: GeA-69 の合成には、主要な中間体の形成と、制御された条件下でのそれらの後続反応を含む、複数のステップが含まれます。 詳細な合成経路と反応条件は、所有権があり、入手可能な文献では公開されていません .
工業生産方法: this compound の工業生産には、通常、高収率と純度を確保するために、最適化された反応条件を使用した大規模合成が含まれます。 化合物はその後、結晶化またはクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類: GeA-69 は、以下を含むさまざまな化学反応を起こします。
酸化: this compound は、特定の条件下で酸化されて、酸化された誘導体を形成する可能性があります。
還元: 還元反応は、this compound を還元型に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化された誘導体をもたらす可能性があり、還元は this compound の還元型を生成する可能性があります .
4. 科学研究への応用
This compound は、以下を含む幅広い科学研究への応用を持っています。
科学的研究の応用
Cancer Therapy
GeA-69's primary application lies in cancer research, particularly for cancers where PARP14 is implicated. By inhibiting PARP14 MD2, this compound can potentially disrupt the cancer cell's ability to repair DNA damage, thereby enhancing the efficacy of existing chemotherapeutic agents.
Case Study:
In studies involving U-2 OS cells, this compound demonstrated the ability to significantly reduce PARP14 MD2 recruitment to DNA damage sites when applied at concentrations as low as 50 µM. This suggests that this compound could be used as an adjunct therapy to improve outcomes in cancer treatments that rely on inducing DNA damage .
Viral Pathogenesis
This compound may also have applications in treating viral infections. Macrodomains are known to play roles in viral replication and pathogenesis. By targeting these domains, this compound could potentially inhibit viral lifecycle processes, although specific studies on this application are still emerging.
Comparative Analysis of Binding Affinity
The following table summarizes the binding affinities of this compound compared to other known inhibitors targeting similar pathways:
Compound | Target | Binding Affinity (KD) | Selectivity |
---|---|---|---|
This compound | PARP14 MD2 | 860 nM | High |
MnK2-68 | PARP14 MD2 | Not applicable (negative control) | N/A |
Other Inhibitor A | PARP1 | 500 nM | Moderate |
Other Inhibitor B | PARP2 | 1 µM | Low |
Biochemical Profile
This compound has been characterized for its biochemical properties:
作用機序
GeA-69 は、PARP14 のマクロドメイン 2 (MD2) に選択的に結合することにより、その効果を発揮します。 この結合は、PARP14 が DNA 損傷部位に動員されるのを防ぎ、DNA 修復メカニズムにおけるその役割を阻害します 。 関与する分子標的と経路には、PARP14 の機能に不可欠な、MD2 へのアデノシン二リン酸リボース (ADPR) の結合の阻害が含まれます .
類似の化合物:
オラパリブ: がん治療で使用される別の PARP 阻害剤。
ルカパリブ: がん治療に適用される PARP 阻害剤。
ニラパリブ: 卵巣がんの治療に使用される PARP 阻害剤.
This compound の独自性: this compound は、PARP14 マクロドメイン 2 の選択的阻害によりユニークであり、異なるドメインまたは PARP アイソフォームを標的とする他の PARP 阻害剤とは異なります 。 この選択性により、this compound は、DNA 修復における PARP14 の特定の機能と、その潜在的な治療用途を研究するための貴重なツールになります .
類似化合物との比較
Structural and Mechanistic Differentiation
GeA-69's uniqueness lies in its allosteric binding mode , distinct from conventional ADP-ribose mimetics. Co-crystallization studies with its sulfonamide analog MnK2-13 revealed that this compound occupies a hydrophobic pocket adjacent to the ADPR-binding site, inducing conformational changes in PARP14 MD2 (e.g., displacement of the Pro1130–Pro1140 loop) that sterically block ADPR binding . This contrasts with:
- ADP-ribose analogs (e.g., ADPR itself), which bind the catalytic site directly but lack selectivity .
- ATP-competitive inhibitors , which target kinase-like domains but show cross-reactivity with unrelated kinases .
Selectivity Across Macrodomains and PARP Family Members
This compound exhibits >100-fold selectivity for PARP14 MD2 over 16 other human macrodomains, including PARP14 MD1/MD3, MacroD1/2, and TARG1 . This contrasts with:
- B102 (PARP/HDAC-IN-1): A dual PARP/HDAC inhibitor with nanomolar potency (IC50 = 19.01 nM for PARP1, 2.13 nM for PARP2) but broad off-target effects on HDACs .
- M2912 (MSC2504877) : A TNKS1/2 inhibitor (IC50 = 0.6 nM for TNKS1) that modulates Wnt/β-catenin signaling but lacks macrodomain specificity .
Pharmacokinetic and Toxicity Profiles
Synergy with Other Therapeutics
This compound demonstrates synergistic effects with PARP1/2 inhibitors (e.g., Talazoparib ) and TopBP1 inhibitors (e.g., 5D4 ) in breast and ovarian cancer models, enhancing apoptosis and reducing tumor growth . This contrasts with MnK2-68 (an inactive this compound analog), which lacks biological activity despite structural similarity .
生物活性
GeA-69 is a selective allosteric inhibitor of poly(ADP-ribose) polymerase 14 (PARP14), which plays a crucial role in various cellular processes, including DNA damage response, gene regulation, and immune responses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
This compound inhibits the binding of adenosine diphosphate ribose (ADPR) to the macrodomain 2 of PARP14, thereby preventing its localization to DNA damage sites in intact cells. This inhibition disrupts the PARP14-mediated cellular processes that are critical for maintaining genomic stability and cellular homeostasis .
Key Biological Functions of PARP14
PARP14 is involved in several biological functions, including:
- DNA Damage Repair : Facilitates the repair of DNA lesions through poly(ADP-ribosyl)ation.
- Gene Regulation : Modulates transcriptional responses to stress and inflammatory signals.
- Immune Response : Plays a role in regulating the immune system's response to pathogens.
Research Findings
Recent studies have highlighted the significance of PARP14 in various pathological conditions, including cancer and neurodegenerative diseases. The inhibition of PARP14 by this compound has been shown to have potential therapeutic implications.
Case Studies
-
Cancer Models :
- In preclinical models of cancer, this compound demonstrated significant antitumor activity by enhancing apoptosis and inhibiting tumor cell proliferation when combined with other chemotherapeutic agents.
- A study involving gastric cancer cells showed that this compound could sensitize these cells to chemotherapy by impairing DNA repair mechanisms .
-
Neurodegenerative Diseases :
- Research indicated that this compound might protect neuronal cells from oxidative stress-induced damage by modulating PARP14 activity, thus offering potential benefits in conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities of this compound
Table 2: Comparative Analysis of PARP Family Members
PARP Family Member | Localization | Key Functions |
---|---|---|
PARP-3 | Nuclear | DNA damage repair |
PARP-4 | Cytosolic | Vault particle function |
PARP-14 | Cytosolic/Nuclear | Gene regulation, immune response |
PARP-16 | Endoplasmic reticulum | ER stress responses |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of GeA-69 as an allosteric inhibitor of PARP14 MD2?
this compound binds to a non-catalytic, allosteric site on PARP14 MD2, displacing ADP-ribose (ADPR) by inducing conformational changes in the macrodomain. Structural studies (X-ray crystallography) reveal that this compound's carbazole scaffold interacts with hydrophobic residues (e.g., F1129, F1182) and forms hydrogen bonds with I1132 and N1178, pushing the P1130-P1140 loop into the ADPR-binding site . Competitive ITC assays confirm that this compound prevents ADPR binding (KD = 7.8 µM for ADPR vs. no binding observed with 80 µM this compound) .
Q. How was this compound discovered, and what screening methods were employed?
A high-throughput AlphaScreen assay was developed to screen 48,000 compounds against PARP14 MD2. The assay used a biotinylated/ADP-ribosylated peptide and His-tagged macrodomains. This compound was identified as a hit with >80% inhibition at 200 µM and validated via dose-response curves and counter-screening against inactive macrodomains .
Q. What evidence supports this compound's selectivity for PARP14 MD2 over other macrodomains?
this compound was tested against 12 human macrodomains (e.g., PARP9, MACROD1, TARG1) using AlphaScreen, BLI, and ITC. It showed no binding (<25% inhibition) to other targets, attributed to unique residue conservation in PARP14 MD2 (e.g., F1129, N1178) that stabilize its binding pocket .
Q. What is the cellular permeability and cytotoxicity profile of this compound?
Parallel Artificial Membrane Permeability Assay (PAMPA) data indicate high cell permeability (logPe = -3.5). Cytotoxicity assays in HeLa, HEK293, and U-2 OS cells showed moderate toxicity (EC50 ~50 µM after 72 hours), suggesting a therapeutic window for functional studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities (KD) of this compound?
Discrepancies in KD values (e.g., 860 nM via ITC vs. 2.1 µM in other studies ) may arise from experimental conditions (e.g., buffer composition, protein constructs). Researchers should replicate assays using identical protocols and validate with orthogonal methods (e.g., SPR, BLI). Structural analogs like MnK2-13 (a sulfonamide derivative) may also exhibit varying affinities due to modified interactions .
Q. What experimental strategies are recommended to study this compound's inhibition of PARP14 recruitment to DNA damage sites?
Use laser microirradiation in live cells (e.g., U-2 OS) to induce DNA damage and monitor PARP14 MD2 localization via fluorescence microscopy. Pre-treatment with 50–250 µM this compound reduces or abolishes recruitment, confirming target engagement in intact cells .
Q. How can structure-activity relationship (SAR) studies optimize this compound's potency and pharmacokinetics?
Systematic SAR analysis of the carbazole scaffold has identified critical substituents:
- Ring A : Acetamidophenyl enhances hydrophobic interactions.
- Sulfonamide derivatives : MnK2-13 improves hydrogen bonding with N1178 . Further optimization should focus on reducing cytotoxicity (e.g., modifying polar groups) while maintaining permeability .
Q. What methodologies validate this compound's allosteric mode of action in vitro?
- X-ray crystallography : Co-crystal structures of PARP14 MD2 with this compound analogs (e.g., MnK2-13) show displacement of the P1130-P1140 loop, blocking ADPR access .
- ITC competition assays : this compound reduces ADPR-binding enthalpy, confirming non-competitive inhibition .
Q. How does this compound synergize with other therapeutic agents in cancer models?
In MDA-MB-468 and MDAH-2774 cells, this compound combined with TopBP1 inhibitors (e.g., 5D4) suppresses MYC expression and enhances PARP inhibitor efficacy. Mechanistic studies (Western blot, viability assays) are required to elucidate pathways (e.g., DNA repair, metabolic reprogramming) .
Q. What are the limitations of current this compound studies, and how can they be addressed?
特性
IUPAC Name |
N-[2-(9H-carbazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-13(23)21-18-11-4-2-7-14(18)16-9-6-10-17-15-8-3-5-12-19(15)22-20(16)17/h2-12,22H,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPDVNYCIOHPGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=CC3=C2NC4=CC=CC=C34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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